molecular formula C22H22N2O3 B13568318 N-(1-benzylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide

N-(1-benzylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B13568318
M. Wt: 362.4 g/mol
InChI Key: CWGBBJOGHVPXPJ-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the chromene and carboxamide functionalities. The reaction conditions often include the use of solvents like ethanol and tetrahydrofuran (THF), and reagents such as sodium borohydride (NaBH4) for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chromene moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in ethanol or THF.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. In some cases, it may act as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the chromene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H22N2O3/c25-21(19-14-17-8-4-5-9-20(17)27-22(19)26)23-18-10-12-24(13-11-18)15-16-6-2-1-3-7-16/h1-9,14,18H,10-13,15H2,(H,23,25)

InChI Key

CWGBBJOGHVPXPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3OC2=O)CC4=CC=CC=C4

Origin of Product

United States

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